Cas no 102771-26-6 (4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine)
102771-26-6 structure
Product Name:4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine
Numéro CAS:102771-26-6
Le MF:C17H15N3O2
Mégawatts:293.319903612137
MDL:MFCD00885518
CID:140959
PubChem ID:3538
Update Time:2024-11-04
4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenamine,4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-
- 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine
- 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
- GYKI 52466 dihydrochloride
- GYKI 52466 HYDROCHLORIDE
- GYKI-52466
- 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine
- 1-(n-hexadecyloxy)
- 2,3
- 4-(8-methoxy-3,6-dioxa-1-undecoxy) benzene
- 4-(8-methyl-9H-1,3-dioxa-6,7-diaza-cyclohepta[f]inden-5-yl)-phenylamine
- 4,5-h
- 8-methyl-5-(4-aminophenyl)-9H-1,3-dioxolo
- Benzene, 1-(hexadecyloxy)-4-[2-(2-methoxyethoxy)ethoxy]-
- benzodiazepine
- CTK1D9933
- Gyki Hcl
- gyki52466
- GYKI52466HCl
- Gyki Hydrochloride
- 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine-5-yl)aniline
- 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine
- 1-(4-Aminophenyl)-4-methyl-7,8-(methylenedioxy)-5H-2,3-benzodiazepine
- Benzenamine, 4-(8-methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)-
- Lopac-G-119
- PDSP2_001826
- HY-103234
- FT-0729241
- Lopac0_000631
- 1-(4-aminophenyl)-4-methyl-7,8 -methylenedioxy-5H-2,3-benzodiazepine
- NCGC00015463-08
- BRD-K24240364-003-02-1
- BCP9000756
- GYKI-2466
- LFBZZHVSGAHQPP-UHFFFAOYSA-N
- UNII-471V8NZ5X3
- GYKI 52466 HCl
- C17H15N3O2.HCl
- CCG-204719
- NCGC00015463-02
- 4-{13-methyl-4,6-dioxa-11,12-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1(9),2,7,10,12-pentaen-10-yl}aniline
- SDCCGSBI-0050612.P002
- NCGC00025169-02
- 471V8NZ5X3
- PDSP1_001843
- AKOS030582785
- NCGC00025169-01
- SCHEMBL194854
- GYKI53784
- Tocris-1454
- BCP02050
- CS-0025672
- 4-(8-methyl-9H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline
- NCGC00015463-04
- NCGC00015463-03
- NCGC00015463-01
- GYKI 52466
- CHEBI:79560
- 1-(p-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
- CHEMBL275006
- HB0311
- 4-(8-Methyl-9H-1,3-dioxa-6,7-diaza-cyclohepta[f]inden-5-yl)-phenylamine (GYKI 52466)
- GTPL4210
- 102771-26-6
- Q5515088
- BDBM50048389
- 4-(8-methyl-9h-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-benzenamine hydrochloride
- DTXSID40145500
- Benzenamine, 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)-
- A1AB5
- 4-{13-METHYL-4,6-DIOXA-11,12-DIAZATRICYCLO[7.5.0.0(3),?]TETRADECA-1(9),2,7,10,12-PENTAEN-10-YL}ANILINE
- DB-058860
- BRD-K24240364-003-08-8
- 4-{13-METHYL-4,6-DIOXA-11,12-DIAZATRICYCLO[7.5.0.0(3),?]TETRADECA-1,3(7),8,10,12-PENTAEN-10-YL}ANILINE
- 4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine
-
- MDL: MFCD00885518
- Piscine à noyau: 1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3
- La clé Inchi: LFBZZHVSGAHQPP-UHFFFAOYSA-N
- Sourire: O1COC2=CC3C(C4C=CC(=CC=4)N)=NN=C(C)CC=3C=C12
Propriétés calculées
- Qualité précise: 329.09300
- Masse isotopique unique: 293.116427
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 1
- Complexité: 482
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 69.2
- Le xlogp3: 2.3
Propriétés expérimentales
- Dense: 1.39
- Point d'ébullition: 472.8°C at 760 mmHg
- Point d'éclair: 239.7°C
- Solubilité: DMSO: 0.39 mg/mL
- Le PSA: 69.20000
- Le LogP: 3.02130
4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | M303695-10mg |
4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine |
102771-26-6 | 10mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M303695-50mg |
4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine |
102771-26-6 | 50mg |
$ 565.00 | 2022-06-04 | ||
| TRC | M303695-100mg |
4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine |
102771-26-6 | 100mg |
$ 1030.00 | 2022-06-04 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6844-10mg |
GYKI 52466 dihydrochloride |
102771-26-6 | 98% | 10mg |
¥2302.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6844-50mg |
GYKI 52466 dihydrochloride |
102771-26-6 | 98% | 50mg |
¥9315.00 | 2023-09-09 | |
| DC Chemicals | DC5061-100 mg |
GYKI 52466 dihydrochloride |
102771-26-6 | >98% | 100mg |
$600.0 | 2022-02-28 | |
| DC Chemicals | DC5061-250 mg |
GYKI 52466 dihydrochloride |
102771-26-6 | >98% | 250mg |
$1000.0 | 2022-02-28 | |
| DC Chemicals | DC5061-1 g |
GYKI 52466 dihydrochloride |
102771-26-6 | >98% | 1g |
$2000.0 | 2022-02-28 | |
| A2B Chem LLC | AA10623-10mg |
Benzenamine, 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)- |
102771-26-6 | ≥99% | 10mg |
$175.00 | 2024-04-20 | |
| A2B Chem LLC | AA10623-50mg |
Benzenamine, 4-(8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)- |
102771-26-6 | ≥99% | 50mg |
$618.00 | 2024-04-20 |
4-(8-Methyl-9H-1,3-dioxolo4,5-h2,3benzodiazepin-5-yl)benzenamine Littérature connexe
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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